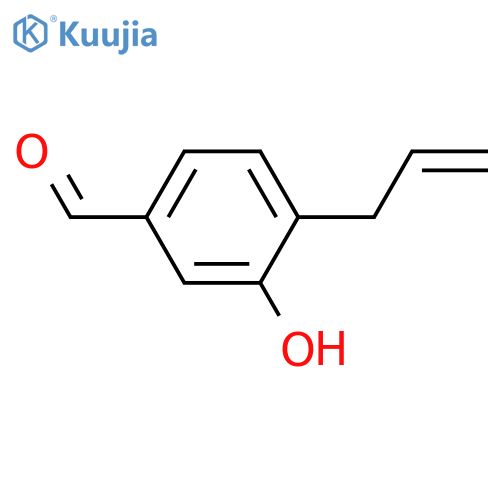

The synthesis of ventiloquinone L, the monomer of cardinalin 3

,

Organic & Biomolecular Chemistry,

2004,

2(17),

2461-2470